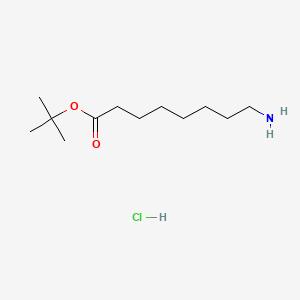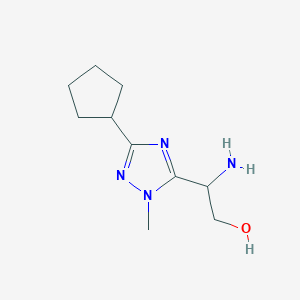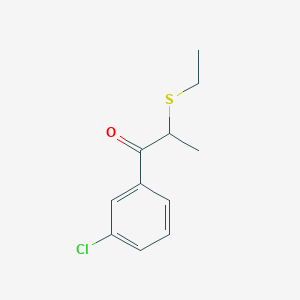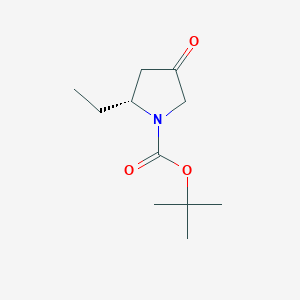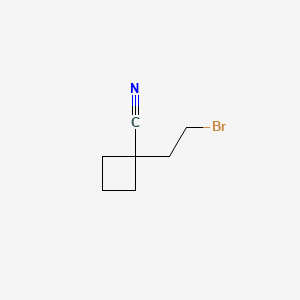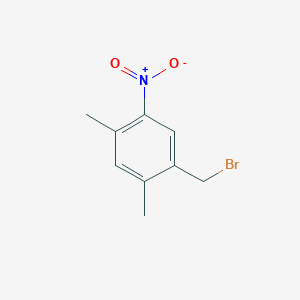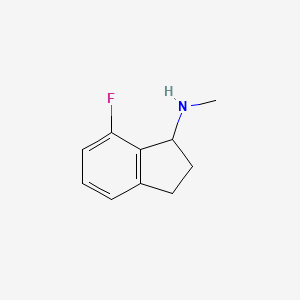
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is a fluorinated amine derivative of indane. This compound is characterized by the presence of a fluorine atom at the 7th position of the indane ring and a methyl group attached to the nitrogen atom. The structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Methylation: The methylation of the amine group can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or amine positions using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium azide, alkyl halides
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine or alcohol derivatives
Substitution: Azide or alkyl-substituted derivatives
Aplicaciones Científicas De Investigación
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors and its potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its interactions with biological targets.
Industrial Applications: It can be used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the amine group play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the N-methyl group, which may affect its pharmacological properties.
N-methyl-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, which may influence its binding affinity and selectivity.
7-fluoro-1,2,3,4-tetrahydroquinoline: Contains a similar fluorinated aromatic ring but with a different nitrogen-containing heterocycle.
Uniqueness
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both the fluorine atom and the N-methyl group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12FN |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
7-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H12FN/c1-12-9-6-5-7-3-2-4-8(11)10(7)9/h2-4,9,12H,5-6H2,1H3 |
Clave InChI |
YKFUEWKLMXEMQY-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCC2=C1C(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)
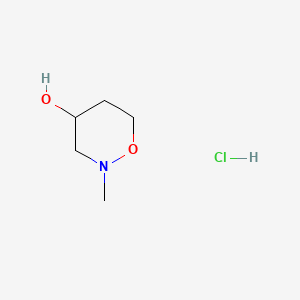
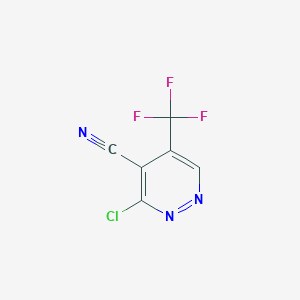


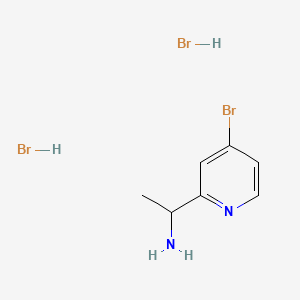
![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)
